![molecular formula C25H21FN6O2 B2432810 7-(4-fluorophenyl)-N-(2-methoxyphenyl)-5-methyl-2-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 539837-71-3](/img/structure/B2432810.png)
7-(4-fluorophenyl)-N-(2-methoxyphenyl)-5-methyl-2-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a structurally modified [1,2,4]Triazolo[1,5-A]Pyridine derivative . It is a donor-acceptor (D-A) emitter, based on [1,2,4]triazolo[1,5-a]pyridine (TP) as an electron-transporting unit .
Synthesis Analysis
The compound was synthesized as part of a series of three donor-acceptor (D-A) emitters . The synthesis involved the use of [1,2,4]triazolo[1,5-a]pyridine (TP) as an electron-transporting unit and 1,2-diphenyl-1H-phenanthro[9,10-d]imidazole (PPI) as a hole-transporting moiety .Molecular Structure Analysis
The molecular structure of the compound includes a [1,2,4]triazolo[1,5-a]pyridine core, which is a common structure in many heterocyclic compounds .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound likely involve cyclization and elimination reactions, common in the synthesis of heterocyclic compounds .Physical And Chemical Properties Analysis
The compound has been demonstrated to be thermally stable with decomposition temperatures (Td) in the range of 454-476 °C. It also has high photoluminescence quantum yields over 86% .科学的研究の応用
Synthesis and Characterization
Compounds structurally related to 7-(4-fluorophenyl)-N-(2-methoxyphenyl)-5-methyl-2-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide have been synthesized through various methods. For example, Gilava et al. (2020) reported the synthesis of a series of triazolopyrimidines using the Biginelli protocol, characterized by IR, NMR, and mass spectroscopic techniques (Gilava, Patel, Ram, & Chauhan, 2020). Similarly, Riyadh (2011) described the synthesis of N-arylpyrazole-containing enaminones as key intermediates for producing substituted pyridine derivatives, showcasing the versatility in synthesizing complex triazolopyrimidines (Riyadh, 2011).
Biological and Antimicrobial Activities
The biological and antimicrobial activities of these compounds have been extensively studied. For instance, Chauhan and Ram (2019) accomplished the efficient synthesis of a novel series of N,7-bis(substitutedphenyl)-4,7-dihydro-5-isopropyl-[1,2,4]triazolo-[1,5-a]pyrimidine-6-carboxamide, which were assessed for their antibacterial and antifungal activity, indicating their potential as antimicrobial agents (Chauhan & Ram, 2019). Additionally, Abdel-Rahman, El-Koussi, and Hassan (2009) designed and synthesized fluorinated triazolopyrimidine derivatives as antimycobacterial agents, demonstrating significant inhibition against Mycobacterium tuberculosis (Abdel-Rahman, El-Koussi, & Hassan, 2009).
Antitumor Activities
Compounds in this class have also shown promise as antitumor agents. Zhang et al. (2007) prepared a series of 4-chloro-2-cyanoamino-6-fluoroalkylamino-5-phenylpyrimidines, demonstrating potent anticancer activities with a unique mechanism of tubulin inhibition, suggesting their utility in cancer research (Zhang, Ayral-Kaloustian, Nguyen, Hernandez, & Beyer, 2007).
将来の方向性
特性
IUPAC Name |
7-(4-fluorophenyl)-N-(2-methoxyphenyl)-5-methyl-2-pyridin-4-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21FN6O2/c1-15-21(24(33)29-19-5-3-4-6-20(19)34-2)22(16-7-9-18(26)10-8-16)32-25(28-15)30-23(31-32)17-11-13-27-14-12-17/h3-14,22H,1-2H3,(H,29,33)(H,28,30,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJPSMGLVDHJLFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC(=N2)C3=CC=NC=C3)N1)C4=CC=C(C=C4)F)C(=O)NC5=CC=CC=C5OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21FN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(4-fluorophenyl)-N-(2-methoxyphenyl)-5-methyl-2-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

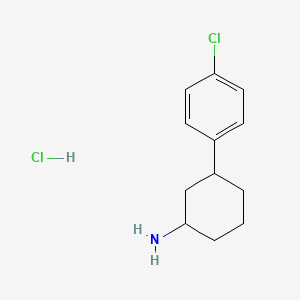
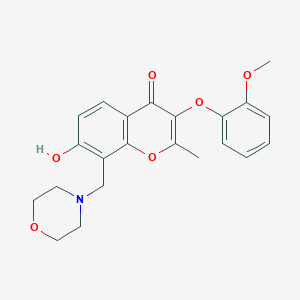
![1-chloro-N-[5-fluoro-2-(pyridine-2-amido)phenyl]isoquinoline-3-carboxamide](/img/structure/B2432729.png)
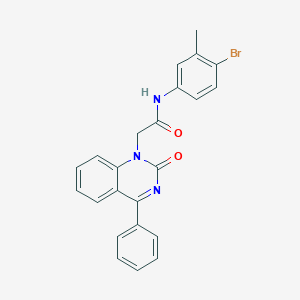
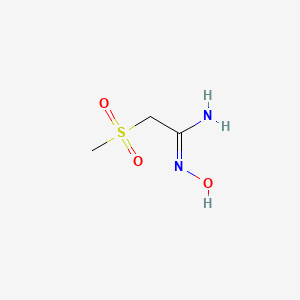
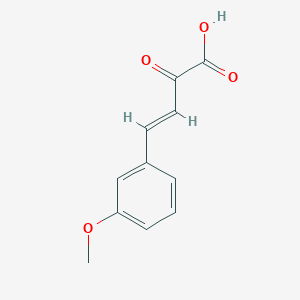
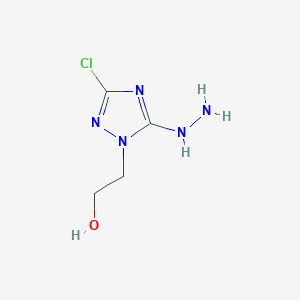
![N-(2-(4-((furan-2-ylmethyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2432738.png)
![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-fluoro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2432739.png)
![(Z)-3-isobutyl-5-((2-(4-methylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2432741.png)
![5-chloro-6-hydroxy-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)nicotinamide](/img/structure/B2432745.png)
![ethyl 3-carbamoyl-2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2432746.png)
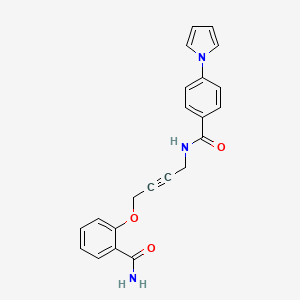
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2432750.png)